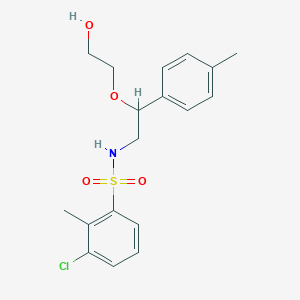

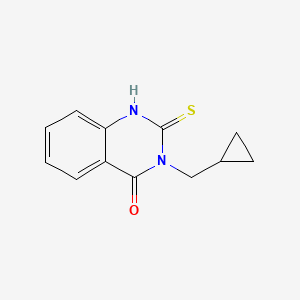

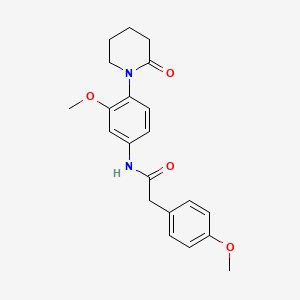

3-氯-N-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives is well-documented. For instance, the paper titled "N‐Chloro‐N‐methoxybenzenesulfonamide: A Chlorinating Reagent" describes the preparation of a chlorinating reagent that can chlorinate a variety of substrates including phenols and aromatic amines. This suggests that the synthesis of the compound may involve a similar chlorination step, possibly using a chlorinating reagent like N-chloro-N-methoxybenzenesulfonamide to introduce the chloro group into the benzenesulfonamide framework.

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamides can be complex, and their analysis often requires spectral data. The paper on "Sodium N-chloro-p-nitrobenzenesulfonamide (chloramine-N) as a new redox titrant" provides an example of how spectral data, including ultraviolet and infrared spectra, as well as nuclear magnetic resonance (NMR) spectral data, can be used to elucidate the structure of such compounds. This indicates that similar methods could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Chlorinated benzenesulfonamides can participate in various chemical reactions. The paper "2-[N1-2-pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate: a potent antitumor agent" describes the synthesis of a potent antitumor agent by reacting a chlorambucil with a sulfadiazine derivative. This implies that the compound may also be reactive towards nucleophilic substitution reactions, potentially leading to the formation of various derivatives with biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide are not provided, the papers give a general idea of the properties of related compounds. For example, chlorinated benzenesulfonamides are likely to have distinct UV/Vis absorption characteristics due to their aromatic nature . They may also exhibit solubility in polar solvents and could have varying degrees of stability depending on their substitution pattern and the presence of electron-donating or withdrawing groups.

科学研究应用

氧化和羟基化机理

有机金属化学的研究表明,水溶性有机化合物可以通过氯铂(II)和氯铂(IV)盐的水溶液选择性氧化。这些过程涉及对甲苯磺酸衍生物逐步羟基化,生成相应的醇和醛,而不会进一步氧化为羧酸。此类机理突出了特定磺酰胺化合物在促进选择性氧化反应中的潜力,这可能与理解“3-氯-N-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)-2-甲基苯磺酰胺”的反应性和应用相关 (Labinger 等人,1993 年)。

聚合和材料功能化

通过硫醇-烯光聚合合成聚(N-甲苯磺酰基-乙烯亚胺-交替-乙烯硫醚)展示了磺酰胺化合物在制造功能性聚合材料方面的多功能性。这些聚合物在常见有机溶剂中表现出高溶解性,并且可以脱保护以生成具有不同溶解性谱的衍生物,这表明“3-氯-N-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)-2-甲基苯磺酰胺”在材料科学和聚合物化学中的潜力 (Hori 等人,2011 年)。

催化和选择性氧化

氯过氧化物酶催化的对甲苯异丙醇苯甲基羟基化为 4-甲氧基苄醇展示了磺酰胺衍生物在酶催化中的作用。这种特异性表明,可以探索“3-氯-N-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)-2-甲基苯磺酰胺”等化合物在催化特定有机转化方面的潜力,从而为绿色化学领域做出贡献 (Miller 等人,1995 年)。

属性

IUPAC Name |

3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4S/c1-13-6-8-15(9-7-13)17(24-11-10-21)12-20-25(22,23)18-5-3-4-16(19)14(18)2/h3-9,17,20-21H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKWJPGEMUMQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)

![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)